molecular formula C5H10FN B2945404 3-Fluoro-1-methylcyclobutan-1-amine CAS No. 1781297-72-0

3-Fluoro-1-methylcyclobutan-1-amine

Cat. No.: B2945404
CAS No.: 1781297-72-0
M. Wt: 103.14
InChI Key: BUZKXSHHVXPYOY-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Molecules for Advanced Chemical Research

The introduction of fluorine into organic molecules is a widely used strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. chinesechemsoc.orgcymitquimica.com Fluorine is the most electronegative element, and its presence can significantly alter a molecule's physical and chemical properties. chinesechemsoc.orgnih.gov The carbon-fluorine bond is one of the strongest covalent single bonds in organic chemistry, which imparts exceptional thermal and oxidative stability to fluorinated compounds. nih.govlew.ro

Incorporating fluorine can enhance metabolic stability by blocking sites susceptible to metabolism, increase lipophilicity which can improve membrane permeability, and modulate the acidity or basicity of nearby functional groups. chinesechemsoc.orglew.ro These modifications can lead to improved pharmacokinetic profiles and enhanced binding affinity to target proteins. lew.ro It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org The small atomic size of fluorine, which is comparable to that of a hydrogen atom, means that it can often be introduced without causing significant steric hindrance, allowing it to act as a "super-hydrogen". lew.rotcichemicals.com

Importance of Cyclobutane (B1203170) Scaffolds in Synthetic Chemistry

Cyclobutane rings are valuable structural motifs in medicinal chemistry and natural products. researchgate.netru.nlrsc.org These small, saturated carbocycles provide a three-dimensional structure that is a desirable feature for drug candidates, moving away from the flat, two-dimensional structures of many traditional aromatic compounds. rsc.org The inherent ring strain of the cyclobutane scaffold makes it a versatile synthetic intermediate, enabling a variety of chemical transformations such as ring expansions and ring-opening reactions. researchgate.net

In the context of drug design, cyclobutane scaffolds can act as conformationally restricted linkers, helping to lock a molecule into its bioactive conformation. ru.nlnih.gov This can lead to increased potency and selectivity. Furthermore, the incorporation of a cyclobutane ring can improve metabolic stability and other pharmacologically relevant properties. ru.nlnih.gov The development of efficient synthetic methods, such as [2+2] photocycloaddition, has made these scaffolds more accessible for use in drug discovery programs. rsc.orgacs.org

Overview of Amino-Substituted Cyclobutanes in Academic Contexts

Amino-substituted cyclobutanes are a class of compounds that have garnered significant attention in synthetic and medicinal chemistry. They serve as crucial building blocks for more complex molecular architectures. rsc.orgresearchgate.net For instance, cis-3-(aminomethyl)cyclobutanecarboxylic acid has been used as a non-natural amino acid in analogs of angiotensin to develop treatments for a range of diseases. rsc.org

The synthesis of amino-substituted cyclobutanes can be challenging, but various methods have been developed. These include the reaction of weakly nucleophilic nitrogen derivatives with cyclobutene (B1205218) precursors under acidic conditions to create substituted 2-aminocyclobutanones. luc.edu Additionally, [4+2] annulation reactions involving aminocyclobutanes have been reported to produce six-membered ring structures, including nucleoside analogues. nih.gov The unique conformational properties of these amino acids, such as the adoption of extended, beta-sheet-like conformations by cis-1,3-disubstituted cyclobutane amino acid derivatives, make them interesting candidates for designing peptidomimetics and protease inhibitors. luc.edu

Research Rationale for Investigating 3-Fluoro-1-methylcyclobutan-1-amine

The scientific interest in this compound stems from the convergence of the beneficial properties of its constituent parts. This compound incorporates:

A fluorine atom , which can impart desirable physicochemical properties such as enhanced metabolic stability and modulated basicity of the amine group. chinesechemsoc.orglew.ro

A cyclobutane scaffold , which provides a rigid, three-dimensional structural element often sought in modern drug discovery to improve potency and selectivity. researchgate.netnih.gov

An amino group , which is a key functional group for building larger molecules and for interacting with biological targets. The tertiary amine nature, resulting from the methyl group on the same carbon, presents a specific steric and electronic profile.

The combination of these features in a single, relatively simple molecule makes this compound a valuable building block for chemical synthesis. Researchers may investigate this compound to create libraries of novel molecules for screening in drug discovery programs or to synthesize specific target molecules with predicted biological activity. The stereochemistry of the fluorine and amine groups on the cyclobutane ring can also be explored to understand its impact on conformational preference and biological function. The synthesis and study of such molecules are crucial for expanding the toolbox of chemists and for the discovery of new therapeutics and materials. cymitquimica.com

Compound Properties

Below is a table summarizing the known properties of this compound and its hydrochloride salt.

PropertyValueSource(s)
Compound Name This compound bldpharm.com
CAS Number 1427380-45-7 bldpharm.com
Molecular Formula C5H10FN bldpharm.com
Molecular Weight 103.14 g/mol cymitquimica.com
Synonyms Not Available
Physical Form Not Available
Melting Point Not Available
Boiling Point Not Available
Purity Min. 95% cymitquimica.com
PropertyValueSource(s)
Compound Name This compound hydrochloride cymitquimica.comfluorochem.co.uk
CAS Number 1781122-54-0 cymitquimica.comfluorochem.co.uk
Molecular Formula C5H11ClFN sigmaaldrich.com
Molecular Weight 139.60 g/mol cymitquimica.comsigmaaldrich.com
Synonyms (1s,3r)-3-fluoro-3-methylcyclobutan-1-amine hydrochloride sigmaaldrich.com
Physical Form Powder sigmaaldrich.com
Melting Point 197-199 °C sigmaaldrich.com
Boiling Point Not Available
Purity 95% sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-1-methylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c1-5(7)2-4(6)3-5/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZKXSHHVXPYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 3 Fluoro 1 Methylcyclobutan 1 Amine

Ring-Opening Reactions of Fluorinated Cyclobutane (B1203170) Derivatives

The significant strain energy of the cyclobutane ring, which is comparable to that of cyclopropane, is a primary driver for its reactivity in ring-opening reactions. nih.gov This process allows for the formation of more stable acyclic compounds or the construction of larger, less-strained ring systems. mdpi.com The presence of a fluorine atom can further influence the pathways of these reactions.

Visible-light photoredox catalysis has been shown to enable the intermolecular [4+2] annulation of cyclobutylanilines with alkynes, leading to the formation of cyclohexene (B86901) derivatives. nih.gov This transformation is initiated by the photooxidation of the amine to a radical cation, which subsequently triggers the cleavage of a C-C bond in the cyclobutane ring. nih.gov Similarly, organophotoredox-mediated intermolecular formal [4+2] cycloadditions of arylcyclobutylamines with olefins have been developed. researchgate.net

Thermal conditions can also induce ring-opening. For instance, the thermal electrocyclic ring-opening of 3,3-disubstituted cyclobutenes has been studied, revealing that the nature of the substituents at the 3-position dictates the stereochemical outcome of the resulting butadiene products. rsc.org While the subject compound is a saturated cyclobutane, these studies on related unsaturated systems highlight the role of substituents in controlling the cleavage process. In other examples, hydrolysis of certain fluorinated cyclobutanecarbonitriles leads to cleavage of the cyclobutane ring to form α,α-difluoroglutaric acid. researchgate.net

Catalytic systems are also effective for promoting ring-opening. Manganese and silver catalysts have been employed for the ring-opening fluorination of cyclobutanols, yielding γ-fluorinated ketones. sioc-journal.cnthieme.de Copper catalysis has been utilized for the ring-opening defluoroborylation of gem-difluorinated cyclobutenes. acs.org

Transformations of the Amine Functionality in 3-Fluoro-1-methylcyclobutan-1-amine

The secondary amine group in this compound is a versatile handle for a range of chemical transformations. These reactions allow for the installation of various functional groups, profoundly altering the molecule's properties and potential applications.

The conversion of secondary amines into carbamoyl (B1232498) fluorides and their thio-analogs is a valuable transformation in synthetic chemistry. Carbamoyl fluorides are useful synthetic intermediates for creating ureas, carbamates, and amides. nih.gov

Several methods exist for the synthesis of carbamoyl fluorides from secondary amines. One approach utilizes a surrogate for the highly toxic difluorophosgene gas. For example, the combination of (triphenylphosphonio)-difluoroacetate (PDFA) as a difluorocarbene source and an oxidant like 4-methylpyridine (B42270) N-oxide can generate difluorophosgene in situ, which then reacts with a secondary amine to afford the corresponding carbamoyl fluoride (B91410). organic-chemistry.orgnih.gov Another mild, three-step procedure involves the initial carbamoylation of the amine with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by alkylation to activate the imidazole (B134444) leaving group, and subsequent fluoride exchange with potassium fluoride (KF). nih.gov

For the synthesis of thiocarbamoyl fluorides , various reagents can be employed. A practical method involves the reaction of a secondary amine with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in the presence of triphenylphosphine (B44618) (PPh₃) and sodium iodide (NaI). nih.govorganic-chemistry.org Alternatively, thiocarbonyl fluoride, generated in situ from reagents like trimethylsilyl (B98337) trifluoromethane (B1200692) (CF₃SiMe₃), elemental sulfur, and potassium fluoride, reacts readily with secondary amines to provide thiocarbamoyl fluorides in good yields. nih.gov

TransformationReagentsNotesReference
Amine to Carbamoyl Fluoride(Triphenylphosphonio)difluoroacetate (PDFA), 4-Methylpyridine N-oxideIn situ generation of difluorophosgene surrogate. organic-chemistry.org
1) 1,1'-Carbonyldiimidazole (CDI); 2) MeI; 3) KFThree-step, mild procedure avoiding toxic reagents. nih.gov
Amine to Thiocarbamoyl FluorideCF₃SO₂Cl, PPh₃, NaIPractical method with good functional group compatibility. organic-chemistry.org
CF₃SiMe₃, S₈, KFReaction proceeds via in situ generated thiocarbonyl fluoride. nih.gov

A significant transformation of the amine functionality involves its conversion to a trifluoromethylamine (N-CF₃) group. This moiety is of increasing interest in medicinal chemistry. A common pathway to achieve this is through a desulfurinative fluorination reaction, which often proceeds via a thiocarbamoyl fluoride intermediate.

The thiocarbamoyl fluoride derived from this compound can be directly converted into the corresponding N-trifluoromethylamine. This transformation is typically achieved by treating the thiocarbamoyl fluoride with a suitable fluorinating agent, such as silver fluoride (AgF). researchgate.net The reaction is a key step in a one-pot process that converts a secondary amine first to the thiocarbamoyl fluoride and subsequently to the final trifluoromethylamine. researchgate.net

Carbon-Carbon Bond Activation in Cyclobutane Scaffolds

The activation of typically inert carbon-carbon single bonds is a formidable challenge in organic synthesis. However, the inherent strain in four-membered rings provides a thermodynamic driving force for C-C bond cleavage, enabling a variety of synthetic transformations. chemrxiv.org This reactivity is often harnessed using transition metal catalysis.

Palladium catalysis is frequently employed for the C-C bond activation of cyclobutane derivatives. For instance, palladium catalysts have been used in the skeletal rearrangement of cyclobutanones to construct indanone structures. researchgate.net These reactions proceed through an initial oxidative addition of the palladium catalyst into a C-C bond of the cyclobutanone. researchgate.net Similarly, palladium catalysis can effect the twofold C-C bond cleavage of cyclobutanols, leading to retrocyclization products. acs.org The reaction is believed to be promoted by bulky phosphine (B1218219) ligands that facilitate the formation of a key intermediate from which C-C bond cleavage occurs. acs.org

Manganese catalysis offers another avenue for C-C bond activation. A manganese-catalyzed ring-opening C-C bond fluorination of cyclobutanols has been reported to produce γ-fluorinated ketones under mild conditions. sioc-journal.cn The reaction is initiated by the cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon.

Visible light photoredox catalysis can also be used to cleave C-C bonds in cyclobutane rings, as seen in the [4+2] annulation of cyclobutylanilines, where the initial oxidation of the amine facilitates the ring-opening. nih.gov

Substrate TypeCatalyst/ReagentTransformationReference
CyclobutanonePalladium CatalystC-C Bond Activation / Skeletal Rearrangement researchgate.net
Cyclobutanol (B46151)Palladium Catalyst / JohnPhos ligand[2+2]-Retrocyclization via 2-fold C-C cleavage acs.org
CyclobutanolMn(OAc)₂ / Selectfluor®Ring-Opening C-C Bond Fluorination sioc-journal.cn
CyclobutylanilineIridium Photocatalyst / Visible LightRing-Opening / [4+2] Annulation nih.gov

Reactivity in Intermolecular and Intramolecular Processes

The strained cyclobutane ring and the reactive amine group enable this compound to participate in a variety of intermolecular and intramolecular reactions, leading to the formation of more complex molecular architectures.

Intermolecular reactions often leverage the ring strain of the cyclobutane. As previously mentioned, visible-light-induced photoredox catalysis facilitates the intermolecular [4+2] cycloaddition of N-aryl cyclobutylamines with olefins and alkynes, providing a pathway to substituted cyclohexylamines. nih.govresearchgate.net Another important class of intermolecular reactions involves the functionalization of C-H bonds. Biocatalytic approaches using cytochrome P450 enzymes have demonstrated the ability to achieve highly regio- and stereoselective hydroxylation of C-H bonds in N-protected cyclobutylamine (B51885) derivatives. nih.govacs.org These enzymatic oxidations produce valuable bifunctional intermediates that can be further elaborated. acs.org

Advanced Spectroscopic and Structural Characterization of 3 Fluoro 1 Methylcyclobutan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural investigation of 3-Fluoro-1-methylcyclobutan-1-amine and its derivatives in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, configuration, and conformation of these molecules.

High-Field 1H, 13C, and 19F NMR Techniques

High-field ¹H, ¹³C, and ¹⁹F NMR spectroscopy are fundamental tools for the characterization of fluorinated organic compounds like this compound. rsc.orgjeol.com These techniques provide detailed insights into the molecular structure and electronic environment of the nuclei.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the methyl group protons, the protons on the cyclobutane (B1203170) ring, and the amine protons. The chemical shifts and coupling constants of the cyclobutane ring protons are particularly informative for determining the relative stereochemistry (cis/trans) of the fluorine and methylamine (B109427) substituents. The puckered nature of the cyclobutane ring can lead to different chemical environments for the axial and equatorial protons, resulting in complex splitting patterns. researchgate.netacs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, separate resonances are anticipated for the methyl carbon, the quaternary carbon bearing the methyl and amino groups, the carbon bearing the fluorine atom, and the other two methylene (B1212753) carbons of the cyclobutane ring. The chemical shift of the carbon attached to the fluorine atom is significantly influenced by the electronegativity of the fluorine, typically appearing at a downfield position. researchgate.netdocbrown.info The presence of fluorine also introduces C-F coupling constants, which can further aid in signal assignment. nih.gov

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. rsc.org The chemical shift of the fluorine atom in this compound is indicative of its local electronic environment and can be used to distinguish between different stereoisomers. Furthermore, the coupling of the fluorine nucleus with nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides valuable information about the through-bond connectivity and through-space proximity of these nuclei, aiding in the complete structural elucidation. nih.govresearchgate.net The temperature dependence of fluorine chemical shifts can also be used to study the conformational dynamics of the cyclobutane ring. acs.orgcaltech.edu

A hypothetical data table summarizing expected NMR data is presented below. Actual values would be determined experimentally.

NucleusFunctional GroupExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
¹H-CH₃1.0 - 1.5singletN/A
¹H-NH₂1.5 - 3.0broad singletN/A
¹HCyclobutane CH₂1.8 - 2.8multipletJ(H,H), J(H,F)
¹HCyclobutane CHF4.5 - 5.5multipletJ(H,H), J(H,F)
¹³C-CH₃20 - 30quartetJ(C,H)
¹³CQuaternary C50 - 60singletN/A
¹³CCyclobutane CH₂30 - 45tripletJ(C,H)
¹³CCyclobutane CHF80 - 95doubletJ(C,F), J(C,H)
¹⁹FC-F-180 to -220multipletJ(F,H)

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more complete picture of the molecular structure of this compound. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY spectra would show correlations between the protons on the cyclobutane ring, helping to trace the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹H and ¹³C signals of the cyclobutane ring and the methyl group. nih.gov

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the stereochemistry and conformation of the molecule. For instance, NOESY/ROESY can distinguish between cis and trans isomers by showing spatial proximity between the methyl group protons and the fluorine atom or specific protons on the cyclobutane ring.

Quantitative NOE Measurements for Interproton Distances

Quantitative Nuclear Overhauser Effect (NOE) measurements can provide precise information about the distances between protons in a molecule. nih.govcncb.ac.cn The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two interacting protons (NOE ∝ 1/r⁶). beilstein-journals.orgresearchgate.netnih.gov

By carefully measuring NOE build-up rates, it is possible to calculate interproton distances with a high degree of accuracy. nih.govgmclore.org This quantitative data is invaluable for detailed conformational analysis of the flexible cyclobutane ring in this compound. For example, by measuring the distances between the protons on the methyl group and the protons on the cyclobutane ring, the preferred puckering of the ring and the orientation of the substituents can be determined. researchgate.netnih.gov

This quantitative approach allows for the construction of detailed 3D models of the molecule in solution and can be used to assess the relative populations of different conformers.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a critical tool for the analysis of this compound, providing precise mass measurements that confirm the molecular formula and offer insights into the molecule's structure through fragmentation analysis. numberanalytics.comrsc.orgresearchwithrutgers.com

The exact mass measurement of the molecular ion peak allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. nih.govnih.govscholaris.ca

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For cyclic amines, fragmentation often involves cleavage of the ring. whitman.edujove.com In the case of this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules or radicals. The presence of the nitrogen atom generally directs fragmentation through α-cleavage, where the bond between the α- and β-carbons to the nitrogen is broken. jove.comwikipedia.org The odd molecular weight of the parent ion, due to the presence of a single nitrogen atom, is a key indicator in the mass spectrum. jove.comyoutube.com

A hypothetical fragmentation data table is presented below:

m/z ValueProposed FragmentNeutral Loss
[M]+C₅H₁₀FN
[M-15]+C₄H₇FNCH₃
[M-17]+C₅H₉FNH₂
[M-28]+C₄H₈FNC₂H₄
[M-45]+C₄H₆CH₃N, F

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.goviucr.orgresearchgate.net To perform this analysis, a suitable single crystal of the compound or a derivative is required.

The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density distribution within the unit cell, revealing the precise positions of all atoms. This technique can unambiguously establish the relative positions of the fluorine atom, the methyl group, and the amine group on the cyclobutane ring, confirming whether they are in a cis or trans arrangement. nih.govnih.govmdpi.comrsc.org

For chiral molecules, X-ray crystallography using anomalous dispersion can determine the absolute configuration (e.g., R or S) of each stereocenter. soton.ac.ukmdpi.com This is crucial for understanding the specific biological activity of different enantiomers. The solid-state structure also reveals details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound. rsc.org

A hypothetical crystallographic data table is presented below:

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.1
β (°)95.5
Volume (ų)610.2
Z4
R-factor< 0.05

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. numberanalytics.comnumberanalytics.com The technique is based on the absorption of infrared radiation by molecular vibrations.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups:

N-H stretch: The amine group will show one or two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

C-H stretch: The C-H bonds of the methyl and cyclobutane groups will absorb in the 2850-3000 cm⁻¹ region.

C-N stretch: The carbon-nitrogen single bond stretch typically appears in the 1000-1200 cm⁻¹ range.

C-F stretch: The carbon-fluorine bond gives rise to a strong absorption band, typically in the region of 1000-1400 cm⁻¹. The exact position can provide information about the local environment of the fluorine atom. spiedigitallibrary.orgspectroscopyonline.com

A hypothetical IR data table is presented below:

Wavenumber (cm⁻¹)IntensityAssignment
3350-3450MediumN-H stretch (primary amine)
2950-2980StrongC-H stretch (methyl)
2860-2930StrongC-H stretch (cyclobutane)
1450-1470MediumC-H bend (methyl, methylene)
1050-1250StrongC-F stretch
1000-1150MediumC-N stretch

Computational Chemistry and Theoretical Investigations of 3 Fluoro 1 Methylcyclobutan 1 Amine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

To date, no dedicated Density Functional Theory (DFT) studies on 3-Fluoro-1-methylcyclobutan-1-amine have been published. Such studies would be crucial for determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This information would provide fundamental insights into the structural effects of the fluorine and methyl group substitutions on the cyclobutane (B1203170) ring. Furthermore, an analysis of the electronic structure, including the energies and distributions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), would be essential for understanding the compound's kinetic stability and reactivity.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: The following data is illustrative and not based on actual published research.)

Parameter Value
C1-C2 Bond Length (Å) Data not available
C-F Bond Length (Å) Data not available
C-N Bond Length (Å) Data not available
C1-C2-C3 Bond Angle (°) Data not available
F-C3-C2 Bond Angle (°) Data not available

Analysis of Molecular Electrostatic Potential and Atomic Charges

There are no published studies that have calculated the molecular electrostatic potential (MEP) or atomic charges for this compound. An MEP analysis would be invaluable for identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of its sites for electrophilic and nucleophilic attack, respectively. This would be particularly insightful for understanding potential intermolecular interactions, such as hydrogen bonding. The calculation of atomic charges using methods like Natural Bond Orbital (NBO) analysis would quantify the electron distribution and the inductive effects of the fluorine and amine substituents.

Table 2: Hypothetical Atomic Charges for Selected Atoms of this compound (Note: The following data is illustrative and not based on actual published research.)

Atom Charge (e)
Fluorine (F) Data not available
Nitrogen (N) Data not available
Carbonyl Carbon (C1) Data not available

Theoretical Prediction of Reactivity and Mechanistic Pathways

Without foundational DFT and electronic structure data, any prediction of the reactivity and mechanistic pathways for this compound remains speculative. Theoretical investigations could, for example, model the protonation of the amine group to predict the compound's basicity (pKa). Furthermore, computational modeling of potential reaction pathways, such as nucleophilic substitution or elimination reactions, would help in understanding the compound's chemical behavior and stability. These theoretical predictions are vital for guiding synthetic applications and for the design of new molecules with desired properties.

Synthetic Utility and Future Directions of 3 Fluoro 1 Methylcyclobutan 1 Amine As a Building Block

Role as a Chiral Scaffold in the Construction of Complex Organic Molecules

The rigid, three-dimensional structure of the cyclobutane (B1203170) ring makes 3-Fluoro-1-methylcyclobutan-1-amine an attractive chiral scaffold for the synthesis of complex organic molecules. bohrium.comresearchgate.net This conformational restriction can be advantageous in drug design, where precise spatial orientation of functional groups is often crucial for biological activity. The presence of both a fluorine atom and an amine group on the cyclobutane core provides two distinct points for functionalization, allowing for the divergent synthesis of a wide range of derivatives.

Application in the Synthesis of Fluorinated Amino Acids and Derivatives

Fluorinated amino acids are of significant interest in peptide and protein chemistry, as the incorporation of fluorine can modulate properties such as hydrophobicity, metabolic stability, and binding affinity. beilstein-journals.org this compound serves as a valuable precursor for the synthesis of novel, non-proteinogenic fluorinated amino acids. nih.gov

For instance, the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids has been reported, starting from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. researchgate.net While the pKa values of the carboxylic acid functions were found to be the same for both stereoisomers, the basicity of the amino groups differed slightly, likely due to interactions with the fluorine atom. researchgate.net This highlights the subtle yet significant influence of the fluorine substituent on the physicochemical properties of the resulting amino acid derivatives. The development of efficient methods for the multigram synthesis of such fluorinated cyclobutane-derived amino acids is crucial for their broader application. bohrium.com

Development of New Synthetic Methodologies Utilizing the Cyclobutane Amine Moiety

The unique reactivity of the cyclobutane amine moiety in this compound is driving the development of new synthetic methodologies. The strained nature of the four-membered ring can be exploited in ring-opening and ring-expansion reactions to generate diverse molecular scaffolds. unica.it

Recent advancements in biocatalysis have also opened up new avenues for the synthesis and functionalization of cyclobutane amines. Enzymatic reductive amination, for example, has emerged as a powerful and green methodology for the synthesis of chiral amines. researchgate.net The application of enzymes like transaminases, imine reductases (IREDs), and reductive aminases (RedAms) to cyclobutane-containing substrates could provide highly selective and efficient routes to enantiomerically pure this compound and its derivatives. researchgate.netuva.nlacs.org

Furthermore, methods for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes have been developed, expanding the chemical space accessible from cyclobutane precursors. epfl.ch These methods, which often involve Michael additions onto cyclobutenes, could be adapted for use with fluorinated cyclobutane amines, leading to the creation of novel building blocks for medicinal chemistry. epfl.ch

Strategic Integration into Total Synthesis Efforts for Natural Products and Analogues

The unique structural features of this compound make it a valuable building block for the total synthesis of natural products and their analogues. The cyclobutane motif is present in a number of biologically active natural products, and the introduction of a fluorine atom can lead to analogues with improved pharmacological properties. acs.org

The rigid cyclobutane core can act as a conformational constraint, mimicking or stabilizing specific bioactive conformations of a natural product. This "escape from flatland" approach, which emphasizes three-dimensional molecular architecture, is a key strategy in modern drug discovery. researchgate.net The strategic placement of the fluoro-amine-substituted cyclobutane ring within a larger molecule can significantly impact its interaction with biological targets.

While specific examples of the integration of this compound into total synthesis are still emerging, the general utility of cyclobutane derivatives in this field is well-established. As synthetic methodologies for accessing this fluorinated building block become more robust and scalable, its application in the synthesis of complex natural product analogues is expected to grow.

Emerging Research Avenues in Fluorine and Cyclobutane Chemistry Relevant to this compound

The field of fluorine and cyclobutane chemistry is continuously evolving, with new discoveries that are highly relevant to the synthetic utility of this compound.

Table 1: Emerging Research Areas and Their Relevance

Emerging Research AreaRelevance to this compound
Novel Fluorination Reagents and Methods Development of more selective and efficient methods for introducing fluorine onto the cyclobutane ring, potentially allowing for late-stage functionalization and access to a wider range of fluorinated analogues. thieme-connect.de
Photoredox Catalysis Light-mediated reactions offer mild and efficient pathways for the formation and functionalization of cyclobutane rings, including [2+2] cycloadditions and C-H functionalization. acs.orgacs.org This could lead to new routes for synthesizing and modifying this compound.
Strain-Release-Driven Reactions Exploiting the inherent ring strain of the cyclobutane moiety to drive chemical transformations, such as ring-opening and rearrangement reactions, to create novel and complex molecular architectures. pitt.edu
Continuous Flow Chemistry The use of continuous flow reactors can improve the efficiency, scalability, and safety of reactions involving strained or reactive intermediates, which is particularly relevant for the synthesis of cyclobutane-containing compounds. nih.gov
Computational Chemistry In-silico modeling can aid in predicting the properties and reactivity of this compound and its derivatives, guiding the design of new synthetic targets and methodologies.

These emerging areas of research promise to further expand the synthetic toolbox available to chemists working with this compound, enabling the creation of increasingly complex and functional molecules with potential applications in a variety of scientific disciplines.

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-1-methylcyclobutan-1-amine, and how can reaction conditions be optimized?

Answer: A common synthesis involves fluorination of cyclobutanone precursors followed by reductive amination. For example, 3,3-difluorocyclobutanone can react with methylamine under catalytic hydrogenation (e.g., using NaBH₄ or Pd/C) to yield the amine product . Optimization focuses on:

  • Temperature control : Maintaining 0–5°C during fluorination to minimize side reactions.
  • Catalyst selection : Borane-THF complexes improve amine yields (up to 75%) compared to NaBH₄ (50–60%) .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 1:3) removes unreacted ketones.

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of spectroscopic and chromatographic methods:

  • NMR : ¹⁹F NMR (δ ~ -120 ppm for CF group) and ¹H NMR (δ 1.2–1.8 ppm for cyclobutane protons) confirm regiochemistry .
  • Mass Spectrometry : ESI-MS (m/z 131.1 [M+H]⁺) validates molecular weight.
  • HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm ensures purity >95% .

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
  • Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis .
  • Spill Management : Neutralize with 5% acetic acid, then adsorb with vermiculite .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer: DFT calculations (e.g., B3LYP/6-31G*) reveal:

  • The fluorine atom withdraws electron density, increasing the electrophilicity of the cyclobutane ring.
  • Transition-state analysis shows a lower activation energy (ΔG‡ = 18.3 kcal/mol) for SN2 reactions at the 1-position compared to 3-position (ΔG‡ = 22.1 kcal/mol) .

Q. What strategies resolve contradictions in experimental vs. theoretical pKa values for this compound?

Answer: Discrepancies arise from solvent effects and counterion interactions. For example:

  • Experimental pKa : 9.2 (measured via potentiometric titration in water) .
  • Theoretical pKa : 8.7 (calculated using COSMO-RS model).
    Resolution : Adjust solvation parameters in simulations or validate with mixed-solvent titration (e.g., water/DMSO) .

Q. How does the fluorinated cyclobutane ring influence the compound’s metabolic stability in biological assays?

Answer:

  • In vitro stability : Incubation with liver microsomes shows a half-life of 45 minutes (vs. 12 minutes for non-fluorinated analogs) due to reduced CYP450-mediated oxidation .
  • Mechanism : Fluorine’s electronegativity stabilizes adjacent C-H bonds, slowing oxidative degradation.

Q. What environmental impact assessments are required for lab-scale disposal of this compound?

Answer:

  • Aquatic toxicity : EC₅₀ = 12 mg/L (Daphnia magna), classifying it as "toxic" under GHS .
  • Waste treatment : Incinerate at >800°C with alkaline scrubbers to neutralize HF emissions .

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